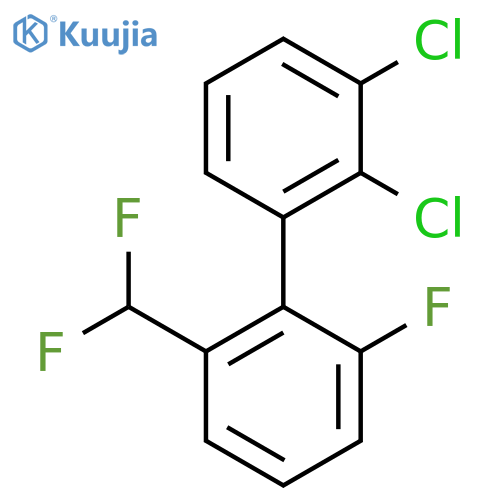Cas no 1361709-31-0 (2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)

1361709-31-0 structure
商品名:2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl
CAS番号:1361709-31-0
MF:C13H7Cl2F3
メガワット:291.095892190933
CID:4995904
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl
-
- インチ: 1S/C13H7Cl2F3/c14-9-5-1-3-7(12(9)15)11-8(13(17)18)4-2-6-10(11)16/h1-6,13H
- InChIKey: LXMYVITXXKCWFA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C(=CC=CC=1C(F)F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 275
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005396-250mg |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl |
1361709-31-0 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
| Alichem | A011005396-500mg |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl |
1361709-31-0 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
| Alichem | A011005396-1g |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl |
1361709-31-0 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
1361709-31-0 (2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl) 関連製品
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
